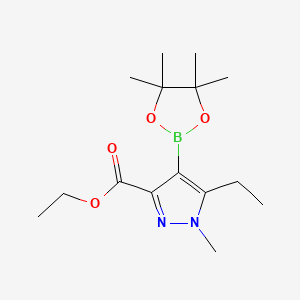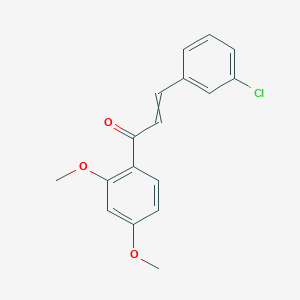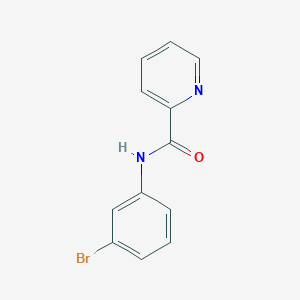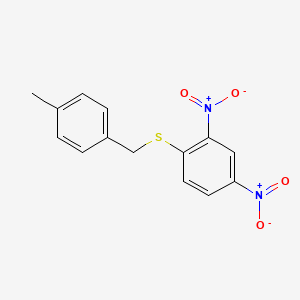![molecular formula C8H8O2 B14006975 2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one CAS No. 78804-73-6](/img/structure/B14006975.png)
2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylidene-4-oxabicyclo[330]oct-6-en-3-one is a bicyclic compound with a unique structure that includes a lactone ring fused to a cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diene with a lactone precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methylene group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: MCPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Reduced Derivatives: Formed through hydrogenation.
Substituted Derivatives: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Material Science: Explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions include nucleophilic addition, electrophilic substitution, and radical reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxabicyclo[3.3.0]oct-6-en-3-one: A similar compound with a different substitution pattern.
4-Bromo-4-methyl-2-oxabicyclo[3.3.0]oct-6-en-3-one: Another related compound with a bromine substituent.
Uniqueness
2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one is unique due to its methylene group, which provides additional reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a versatile compound for various chemical transformations.
Propiedades
Número CAS |
78804-73-6 |
|---|---|
Fórmula molecular |
C8H8O2 |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
3-methylidene-4,6a-dihydro-3aH-cyclopenta[b]furan-2-one |
InChI |
InChI=1S/C8H8O2/c1-5-6-3-2-4-7(6)10-8(5)9/h2,4,6-7H,1,3H2 |
Clave InChI |
YJZSCBNXFHQEHK-UHFFFAOYSA-N |
SMILES canónico |
C=C1C2CC=CC2OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




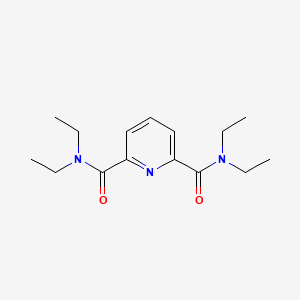
![6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14006910.png)

![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
![2,6-Ditert-butyl-4-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol](/img/structure/B14006921.png)
![2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B14006922.png)
![1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione](/img/structure/B14006923.png)
![Ethyl 2-[(diethylamino)methyl]-2,3-diphenylpropanoate](/img/structure/B14006928.png)
